molecular formula C14H25BN2O3 B1400457 1-(2-Methoxyethyl)-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1200537-40-1

1-(2-Methoxyethyl)-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1400457
CAS No.: 1200537-40-1
M. Wt: 280.17 g/mol
InChI Key: LTQJJMKARMAXCA-UHFFFAOYSA-N
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Description

The compound “1-(2-Methoxyethyl)-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is an organic intermediate with borate and sulfonamide groups . It has a molecular formula of C12H21BN2O3 and a molecular weight of 252.12 .


Synthesis Analysis

The synthesis of similar compounds involves nucleophilic and amidation reactions . For instance, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, an organic intermediate with borate and sulfonamide groups, can be synthesized through these reactions .


Molecular Structure Analysis

The structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The synthesis of similar compounds involves a two-step substitution reaction .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius and should be stored at temperatures between 0-10°C . It is heat sensitive .

Scientific Research Applications

  • Synthesis and Characterization :

    • This compound is utilized as a raw substitute material in the synthesis and characterization of related compounds. The structure of these compounds is often confirmed through various spectroscopies such as FT-IR, NMR, and MS, and by single crystal X-ray diffraction. Density Functional Theory (DFT) studies are also conducted to calculate molecular structures and compare them with experimental data (Liao et al., 2022).
  • Crystallographic and Conformational Analysis :

    • The compound plays a role in the nucleophilic substitution reactions that yield organic intermediates with both pyrazole heterocycle and borate functional groups. These intermediates are then subjected to crystallographic and conformational analysis to investigate molecular structures and conformations (Yang et al., 2021).
  • Molecular Electrostatic Potential and Frontier Molecular Orbitals Analysis :

    • Studies involving this compound extend to investigating molecular electrostatic potential and frontier molecular orbitals using DFT. This helps in revealing detailed molecular structure characteristics and molecular conformations (Yang et al., 2021).
  • Antibacterial and DNA Photocleavage Studies :

    • Derivatives of this compound have been explored for their antibacterial potential and DNA photocleavage abilities. Certain derivatives show inhibitory potential against bacterial strains and display DNA photocleavage activity (Sharma et al., 2020).
  • Annular Tautomerism Analysis :

    • The compound is used in the analysis of annular tautomerism in NH-pyrazoles, with a focus on the structures determined by X-ray crystallography and NMR spectroscopy. This aids in understanding the behavior of these compounds in different states (Cornago et al., 2009).
  • Antioxidant and Antipsychotic Studies :

    • Pyrazole derivatives have been studied for their antioxidant and potential antipsychotic properties, demonstrating effects in behavioral animal tests and showing interactions with biological systems (Wise et al., 1987).
  • Complex Formation with Metal Ions :

    • It's used in synthesizing complexes with platinum(II) and palladium(II) metal ions. These complexes are characterized by various spectral analyses and have potential applications in areas like catalysis and materials science (Budzisz et al., 2004).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, organoboron compounds like this one are often used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and in the design of anticancer drugs .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(2-methoxyethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BN2O3/c1-10-12(11(2)17(16-10)8-9-18-7)15-19-13(3,4)14(5,6)20-15/h8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQJJMKARMAXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methoxyethyl)-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(2-Methoxyethyl)-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(2-Methoxyethyl)-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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